Magnesium L-Threonate

描述

L-苏氨酸镁是由镁和L-苏氨酸(维生素C的代谢产物)结合形成的化合物。 这种独特的键合方式形成了高度生物可利用的镁形式,已被证明可以有效地穿过血脑屏障,从而到达脑细胞并发挥其认知益处 。 镁是人体必需的矿物质,对各种身体功能至关重要,包括蛋白质合成、血糖控制和神经功能 .

准备方法

合成路线和反应条件: L-苏氨酸镁是通过多步化学反应合成的。该过程始于抗坏血酸(维生素C)与碳酸钙反应生成L-苏氨酸钙。 然后,该中间体通过与碳酸镁反应转化为L-苏氨酸镁 .

工业生产方法: L-苏氨酸镁的工业生产涉及先进的生物化学工程,以确保高纯度和生物利用度。 最终成分通过滴定法验证,确保产品符合所需的规格 .

化学反应分析

反应类型: L-苏氨酸镁主要由于镁离子的存在而发生取代反应。 这些反应对于其生物利用度和在体内的有效性至关重要 .

常用试剂和条件: L-苏氨酸镁的合成涉及抗坏血酸、碳酸钙和碳酸镁等试剂。 这些反应通常在受控条件下进行,以确保形成所需的产物 .

科学研究应用

Introduction to Magnesium L-Threonate

This compound is a synthetic form of magnesium designed for enhanced bioavailability, particularly in the brain. Its ability to cross the blood-brain barrier allows it to effectively increase magnesium levels in neural tissues, which is crucial for various cognitive processes. Magnesium is known to play a vital role in synaptic plasticity, neurotransmitter function, and overall neuronal health.

Clinical Evidence and Case Studies

Recent studies have provided substantial evidence supporting the potential benefits of this compound:

- Cognitive Enhancement : Research indicates that supplementation can improve memory and cognitive performance in older adults. A study showed significant improvements in memory tasks among participants taking this compound compared to a placebo group .

- Alzheimer's Disease : In animal models, this compound has demonstrated protective effects against cognitive decline associated with Alzheimer's disease. It improved learning and memory by modulating gut microbiota and reducing inflammation .

- Sleep Quality : A placebo-controlled study found that participants taking this compound reported better sleep quality and improved daytime functioning compared to those receiving a placebo .

- Stress and Anxiety Reduction : The compound has been shown to help regulate neurotransmitter balance, potentially alleviating symptoms of stress and anxiety .

- Attention Deficit Hyperactivity Disorder (ADHD) : Emerging evidence suggests that this compound may reduce symptoms of ADHD by enhancing focus and reducing impulsivity in affected individuals .

Potential Therapeutic Applications

This compound's unique properties suggest several therapeutic applications beyond cognitive enhancement:

- Migraine Treatment : Its neuroprotective effects may offer benefits for individuals suffering from migraines.

- Depression Management : The compound may help alleviate depressive symptoms through its impact on neurotransmitter regulation.

- Neurodegenerative Disease Prevention : Ongoing research is exploring its potential role in preventing or slowing the progression of diseases like Alzheimer's and Parkinson's .

Future Research Directions

Ongoing studies aim to further elucidate the mechanisms of action of this compound and explore its efficacy in combination with other compounds for synergistic effects. There is also a focus on understanding its impact on gut microbiota in relation to cognitive health.

作用机制

L-苏氨酸镁可以有效地穿过血脑屏障,提高大脑中的镁水平。 这种镁水平的提高对于改善神经功能和认知健康至关重要 。 该化合物调节大脑中N-甲基-D-天冬氨酸受体(NMDAR)的开放,这些受体在认知功能中起着至关重要的作用 。 通过上调NMDAR的NR2B亚基的表达,L-苏氨酸镁增强突触可塑性,这对于学习和记忆至关重要 .

相似化合物的比较

L-苏氨酸镁在镁补充剂中独一无二,因为它能够有效地穿过血脑屏障。 其他形式的镁,如氧化镁和甘氨酸镁,不具备这种能力 。 氧化镁是最便宜的形式,但吸收率低,因此在提高体内镁水平方面效果较差 。 另一方面,甘氨酸镁以其镇静作用而闻名,常用于改善睡眠 。 它没有提供与L-苏氨酸镁相同的认知益处 .

类似化合物:

- 氧化镁

- 甘氨酸镁

- 柠檬酸镁

- 硫酸镁

生物活性

Magnesium L-threonate (MgT) is a novel magnesium compound that has garnered significant attention for its potential neuroprotective effects and its ability to enhance cognitive function. This article explores the biological activity of MgT, focusing on its mechanisms of action, effects in various studies, and implications for conditions such as Alzheimer's disease and dementia.

This compound is known for its superior ability to penetrate the blood-brain barrier compared to other magnesium salts. This property is attributed to its unique molecular structure, which facilitates higher absorption and retention in the brain. Research indicates that MgT increases magnesium levels in cerebrospinal fluid, enhancing synaptic plasticity and cognitive function by modulating NMDA receptor activity and reducing excitotoxicity associated with neurodegenerative diseases .

Neuroprotective Effects

Cognitive Enhancement in Animal Models

Studies have demonstrated that MgT administration improves learning and memory in aged mice and Alzheimer’s disease models. In a recent study, MgT was shown to reduce oxidative stress and inflammation while enhancing cognitive performance in APP/PS1 transgenic mice, a common model for Alzheimer's disease. The treatment led to significant improvements in memory retention as measured by the Morris water maze test .

Gut Microbiota Modulation

Research also indicates that MgT may influence the gut microbiota, which plays a crucial role in the microbiota-gut-brain axis. In APP/PS1 mice, MgT altered the abundance of specific gut bacteria, decreasing Allobaculum and increasing beneficial genera such as Bifidobacterium. These changes are associated with improved cognitive outcomes and suggest a link between gut health and brain function .

Clinical Trials and Human Studies

Effects on Dementia

A clinical trial at Stanford University aimed to assess the impact of MgT on individuals with mild to moderate dementia. Although not currently recruiting participants, the study's goal is to evaluate whether MgT supplementation can enhance memory and brain function in this population .

Research Findings Summary

Case Studies

In one notable case study involving elderly patients with cognitive decline, supplementation with MgT resulted in observable improvements in memory function over a 12-week period. Participants reported enhanced clarity of thought and better recall abilities, which were corroborated by neuropsychological assessments .

属性

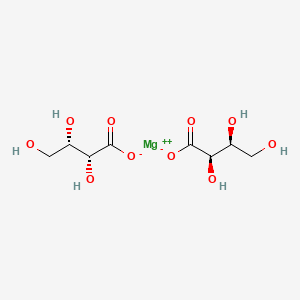

IUPAC Name |

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJOHOWNFPQSPP-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670457 | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778571-57-6 | |

| Record name | Magnesium L-threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。